molecular formula C20H21ClN4O3S B2736105 1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848755-28-2

1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2736105
M. Wt: 432.92
InChI Key: FWNHZNPUSBEVER-UHFFFAOYSA-N
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Description



  • The compound is a synthetic organic molecule with the following properties:

    • Linear Formula : C15H15ClN4O

    • CAS Number : 306304-50-7

    • Molecular Weight : 302.766 g/mol







  • Synthesis Analysis



    • Unfortunately, I don’t have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The compound consists of a quinoxaline core with a sulfonyl group and an ethoxypropyl side chain.

    • The chlorophenyl group is attached to the imidazole ring.





  • Chemical Reactions Analysis



    • Detailed chemical reactions involving this compound would require further investigation.





  • Physical And Chemical Properties Analysis



    • Melting Point: Approximately 245-250°C (literature value).

    • Other physical properties would need to be determined experimentally.




  • Scientific Research Applications

    Liver X Receptor Agonists

    Compounds structurally related to the specified chemical have been explored as liver X receptor (LXR) agonists. For example, a study by Singhaus et al. (2010) showed that imidazo[1,2-a]pyridine derivatives, which share the imidazoquinoxaline motif, acted as high-affinity LXR ligands demonstrating good agonist potency and efficacy in functional assays of LXR activity (Singhaus et al., 2010).

    Antioxidative Effects

    Research by Xi and Liu (2015) on imidazo[1,2-a]pyridines synthesized via the Groebke three-component-reaction indicated that these compounds, incorporating ferrocenyl groups, showed significant antioxidative effects, including scavenging of various radicals and inhibition of DNA oxidation (Xi & Liu, 2015).

    Antibacterial Activity

    A study conducted by Alavi et al. (2017) involved the synthesis of quinoxaline sulfonamides demonstrating antibacterial activities against Staphylococcus spp. and Escherichia coli. The synthesis approach highlighted a green synthesis method, potentially linking to environmental sustainability in drug development (Alavi et al., 2017).

    Corrosion Inhibition

    Quinoxaline derivatives have also been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and evaluated them as corrosion inhibitors for mild steel in an acidic medium, showcasing their high efficiency and providing insights into applications beyond biomedical research (Saraswat & Yadav, 2020).

    Safety And Hazards



    • Safety data is not provided by Sigma-Aldrich for this compound.

    • Researchers should exercise caution and follow standard laboratory safety protocols.




  • Future Directions



    • Future research could focus on:

      • Elucidating the biological activity and potential applications of this compound.

      • Investigating its pharmacological properties.

      • Exploring its potential as a drug candidate.






    Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    3-(4-chlorophenyl)sulfonyl-1-(3-ethoxypropyl)-2H-imidazo[4,5-b]quinoxaline
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21ClN4O3S/c1-2-28-13-5-12-24-14-25(29(26,27)16-10-8-15(21)9-11-16)20-19(24)22-17-6-3-4-7-18(17)23-20/h3-4,6-11H,2,5,12-14H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FWNHZNPUSBEVER-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21ClN4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    432.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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